1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
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Description
Physical and Chemical Properties Analysis
This compound has a molecular weight of 443.511. Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the resources .
Scientific Research Applications
Antagonist Activity on Serotonin Receptors
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, featuring structural components similar to the specified compound, showed potent 5-HT2 antagonist activity. These findings highlight their potential utility in developing treatments for disorders related to serotonin receptor dysregulation (Watanabe et al., 1992).
Antihypertensive Properties
A series of 1,2,4-triazolo[1,5-alpha]pyrimidines, which share core structural motifs with the specified compound, were synthesized and evaluated for their antihypertensive activities. Certain derivatives demonstrated promising results, indicating the potential for developing new antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives has been explored, revealing compounds with good to moderate antimicrobial activities against various microorganisms. This suggests the potential application of these derivatives, including those structurally related to the specified compound, in developing new antimicrobial agents (Bektaş et al., 2007).
Cytotoxic Agents for Cancer Therapy
Research involving selenium dioxide–mediated synthesis of fused 1,2,4-triazoles, including derivatives of the specified compound, identified molecules with potent antiproliferative activity against various cancer cell lines. This underscores the potential of these compounds in the development of new cancer therapies (Zheng et al., 2015).
Imaging Agents for Cerebral Receptors
A study focused on the development of a PET tracer for imaging cerebral adenosine A2A receptors highlighted the synthesis and preclinical evaluation of a compound structurally akin to the specified one. This compound, named Preladenant, showed favorable characteristics as an A2AR PET tracer, indicating its utility in neuroscience research (Zhou et al., 2014).
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17(34-20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)18-8-10-19(33-2)11-9-18/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHMTSKUOVATHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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